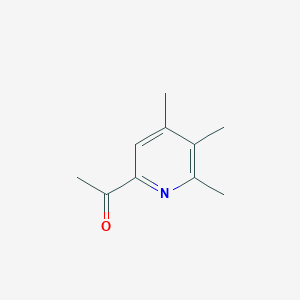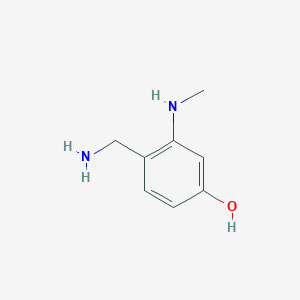![molecular formula C7H7BrN4 B14845803 (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine CAS No. 944903-07-5](/img/structure/B14845803.png)
(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom at the 6-position and a methanamine group at the 3-position of the imidazo[1,2-a]pyrimidine ring system imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction proceeds via a one-pot tandem cyclization/bromination process, often using tert-butyl hydroperoxide (TBHP) as an oxidant . The reaction conditions are generally mild and do not require the use of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Cyclization Reactions: The methanamine group can participate in cyclization reactions, forming new ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like TBHP and hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine involves its interaction with specific molecular targets. The bromine atom and the methanamine group play crucial roles in binding to these targets. The compound can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or receptors, thereby altering cellular processes and exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Bromoimidazo[1,2-A]pyridines: These compounds share the imidazo[1,2-a] core but differ in the substitution pattern and ring structure.
Uniqueness: (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Eigenschaften
CAS-Nummer |
944903-07-5 |
|---|---|
Molekularformel |
C7H7BrN4 |
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
(6-bromoimidazo[1,2-a]pyrimidin-3-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-5-2-10-7-11-3-6(1-9)12(7)4-5/h2-4H,1,9H2 |
InChI-Schlüssel |
IKYWBQUIPLYHHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C=C(C=NC2=N1)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





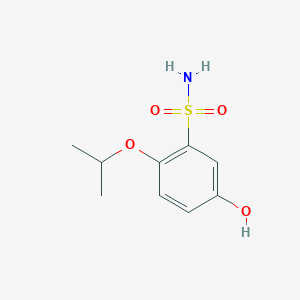
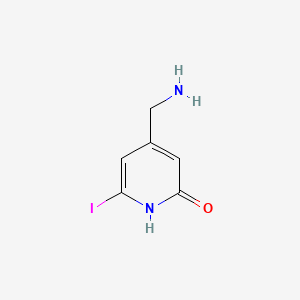
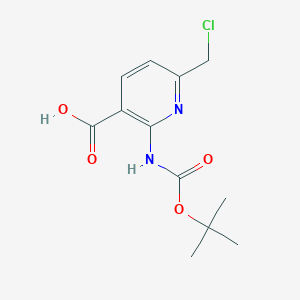
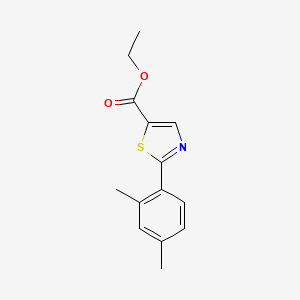
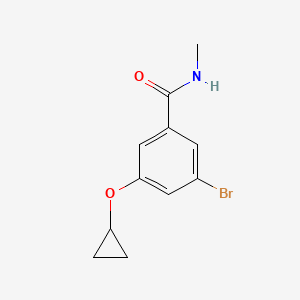



![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
